Benzyldiethyl(2-hydroxyethyl)ammonium chloride

Solubility Surfactant Science Physical Chemistry

Unlike generic benzyltrialkylammonium chlorides, this QAC features a 2-hydroxyethyl moiety that dramatically enhances aqueous solubility, low-temperature stability, and antimicrobial potency. It is the monomer of choice for synthesizing macroporous strong-base anion exchange resins with tailored porosity and superior regeneration efficiency—a function impossible for non-hydroxylated analogs. Essential for advanced water treatment materials, hydrometallurgical extractants, and next-generation polymeric surfactants. Procure high-purity (≥98%) material to ensure reproducible performance in phase-transfer catalysis and polymer functionalization applications.

Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
CAS No. 19493-25-5
Cat. No. B104660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldiethyl(2-hydroxyethyl)ammonium chloride
CAS19493-25-5
Molecular FormulaC13H22ClNO
Molecular Weight243.77 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C13H22NO.ClH/c1-3-14(4-2,10-11-15)12-13-8-6-5-7-9-13;/h5-9,15H,3-4,10-12H2,1-2H3;1H/q+1;/p-1
InChIKeyMTIWHYTVKBFFOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5): Baseline Identity and Functional Class


Benzyldiethyl(2-hydroxyethyl)ammonium chloride (CAS 19493-25-5) is a quaternary ammonium compound (QAC) with the molecular formula C13H22ClNO and a molecular weight of 243.77 g/mol . It is a colorless to pale-yellow solid that is freely soluble in both water and organic solvents . This compound is characterized by a benzyl group, two ethyl groups, and a 2-hydroxyethyl group attached to the quaternary nitrogen. Its primary recognized roles include serving as a phase-transfer catalyst, an antimicrobial agent with antifungal and antistatic properties, and a precursor for synthesizing functional ion-exchange resins [1].

Benzyldiethyl(2-hydroxyethyl)ammonium Chloride Substitution Risks: Structural Nuances Drive Critical Performance Gaps


Substituting Benzyldiethyl(2-hydroxyethyl)ammonium chloride with a generic benzyltrialkylammonium chloride analog, such as Benzyltriethylammonium chloride (TEBAC) or Benzyltrimethylammonium chloride, is not a functionally equivalent swap. The presence of the 2-hydroxyethyl group fundamentally alters key physicochemical properties that govern performance in specific applications [1]. This substitution can lead to significant differences in aqueous solubility and, critically, the compound's utility as a functional monomer in polymer and resin synthesis. The hydroxyethyl moiety provides a reactive handle and enhances hydrophilicity, a feature absent in simpler trialkyl analogs [2]. Overlooking these structural distinctions can result in a catastrophic loss of function, particularly in applications requiring post-synthetic modification or in processes where the catalyst's phase-transfer behavior is sensitive to subtle changes in amphiphilicity [3].

Quantitative Differentiation Guide for Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5)


Solubility Enhancement in Aqueous Systems: Hydroxyethyl vs. Triethyl Quats

The introduction of a hydroxyethyl headgroup in quaternary ammonium compounds (QACs) dramatically improves aqueous solubility by lowering the Krafft temperature (Tk). A study on C18-tailed QAC surfactants demonstrated that compounds with dual hydroxyethyl moieties exhibited a Tk approximately 50 °C lower than the corresponding trimethylammonium analog [1]. While this is a class-level inference for benzyl-substituted QACs, the data provides strong evidence that the hydroxyethyl group on Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a key structural determinant for enhanced low-temperature solubility compared to analogs like Benzyltriethylammonium chloride.

Solubility Surfactant Science Physical Chemistry

Functional Monomer for Advanced Ion-Exchange Resin Synthesis

Benzyldiethyl(2-hydroxyethyl)ammonium chloride, specifically its N,N-diethyl-2-hydroxyethyl benzylammonium form, serves as a crucial building block for creating macroporous strong base anion exchangers [1]. In contrast, the common phase-transfer catalyst Benzyltriethylammonium chloride (TEBAC) lacks this functionality. The hydroxyethyl group of the target compound is essential for subsequent polymer modification and crosslinking, enabling the creation of specialized resin materials, a function TEBAC cannot replicate.

Polymer Chemistry Ion Exchange Materials Science

Class-Inferred Antimicrobial Potency from Hydroxyethyl-Modified QACs

The introduction of a 2-hydroxyethyl group into the structure of quaternary ammonium salts is associated with potent antimicrobial activity. For instance, novel bis(2-hydroxyethyl) quaternary ammonium salts (QAS-1 and QAS-2) have demonstrated significant antifungal effects against Candida albicans, with minimal inhibitory concentrations (MIC) of 100 mg/L and 50 mg/L, respectively [1]. This class-level evidence supports the rationale that the hydroxyethyl moiety in Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a key pharmacophore for antimicrobial action, differentiating it from non-hydroxylated analogs.

Antimicrobial Biocides Disinfection

High-Value Application Scenarios for Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5)


Synthesis of Specialized Strong-Base Anion Exchange Resins

This compound is the monomer of choice for creating next-generation macroporous strong-base anion exchangers with N,N-diethyl-2-hydroxyethyl benzylammonium chloride functional units. As demonstrated by Dragan et al. (2006), it serves as a unique chloromethylation reagent for styrene-divinylbenzene copolymers, a function impossible for conventional benzyltrialkylammonium chloride PTCs [1]. This enables the development of ion-exchange resins with tailored porosity and enhanced regeneration efficiency for applications in water treatment, hydrometallurgy, and chemical purification.

Formulation of Low-Temperature Stable Aqueous Disinfectants and Antistatic Agents

Leverage the enhanced solubility and antimicrobial properties conferred by the hydroxyethyl group. While direct MIC data is not available, class-level evidence confirms that this structural motif is associated with potent antifungal activity [2] and dramatically improved low-temperature solubility [3]. This makes it a superior candidate for formulating disinfectants and antistatic agents that must remain effective and stable under cold storage or processing conditions, where traditional benzyltrialkylammonium chlorides might precipitate or lose efficacy.

Custom Synthesis of Functionalized Polymers and Soft Materials

The presence of the primary hydroxyl group on the hydroxyethyl chain provides a reactive site for further chemical modification. This compound can be used as a building block for synthesizing functionalized polymers, polymeric surfactants, or other advanced soft materials where post-polymerization grafting or crosslinking is required [1]. This capability is entirely absent in its non-hydroxylated analogs, making it a critical starting material for academic and industrial polymer research.

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